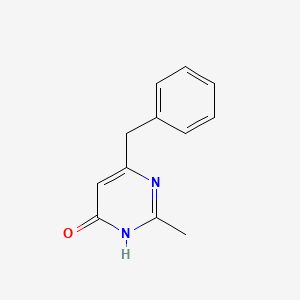

6-Benzyl-2-methylpyrimidin-4-ol

Overview

Description

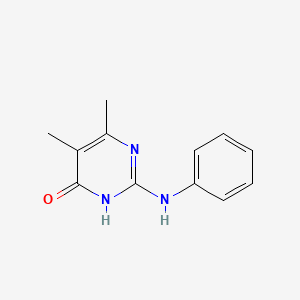

6-Benzyl-2-methylpyrimidin-4-ol (6-BMP) is an organic compound that has been studied extensively in recent years. This compound is a derivative of the pyrimidine family, and it has been found to have a number of interesting properties, both in terms of its synthesis and its scientific research applications.

Scientific Research Applications

Synthesis and Structural Analysis

A significant area of research involves the synthesis of derivatives from 6-Benzyl-2-methylpyrimidin-4-ol and their structural elucidation using advanced techniques. Studies have reported the synthesis of compounds like 2-amino-6-methylpyrimidin-4-yl benzenesulfonate (AMPBS) and 2,6-diaminopyrimidin-4-yl benzenesulfonate (DAPBS) through O-benzenesulfonylation. These compounds were characterized by single-crystal X-ray diffraction (SC-XRD), revealing key intermolecular interactions that contribute to their structural stability. Quantum chemical studies, including density functional theory (DFT) and time-dependent DFT, have provided insights into their optimized geometry, natural bond orbitals (NBOs), frontier molecular orbitals (FMOs), and nonlinear optical (NLO) properties, demonstrating excellent agreement with experimental data and highlighting their potential NLO applications (Ali et al., 2020).

Antimicrobial Activity

Research on the antimicrobial properties of derivatives synthesized from 6-Benzyl-2-methylpyrimidin-4-ol has yielded promising results. Substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide derivatives exhibited significant antibacterial and antifungal activities against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The presence of specific moieties like [3-hydrophenyl], [3-chlorophenyl], and [4-nitrophenyl] in these compounds has been associated with enhanced antimicrobial efficacy, comparable to standard drugs like Streptomycin and Amphotericin-B (Vijaya Laxmi et al., 2019).

Computational Studies and Theoretical Insights

Further investigations have employed computational and theoretical approaches to understand the properties and behaviors of 6-Benzyl-2-methylpyrimidin-4-ol derivatives. Studies encompassing DFT, natural bond orbital (NBO) analysis, and frontier molecular orbital (FMO) analysis have shed light on the compounds' stability, reactivity, and electronic properties. These insights are crucial for predicting the compounds' suitability for various applications, including their potential in NLO technologies (Ali et al., 2021).

Mechanism of Action

Target of Action

Pyrimidine derivatives, which include 6-benzyl-2-methylpyrimidin-4-ol, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

It’s worth noting that pyrimidine derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation and function of the target proteins.

Biochemical Pathways

Pyrimidine derivatives have been associated with a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetics of similar pyrimidine derivatives have been studied . These studies suggest that such compounds are rapidly absorbed and slowly eliminated, with a linear relationship between dose and pharmacokinetic parameters .

Result of Action

Pyrimidine derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .

properties

IUPAC Name |

4-benzyl-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-13-11(8-12(15)14-9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQHVWIZQHFJIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Benzyl-2-methylpyrimidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1384270.png)

![2-bromo-N'-[(E)-(2,3-dichloro-5-ethoxy-6-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B1384272.png)

![7-amino-2-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384275.png)

![2-Amino-7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1384278.png)

![5-allyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B1384283.png)

![2-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethylidene]-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid](/img/structure/B1384286.png)